6-(4-Ethylphenyl)-2-methylnicotinic acid
Description
6-(4-Ethylphenyl)-2-methylnicotinic acid is a nicotinic acid derivative featuring a pyridine core substituted with a 2-methyl group and a 6-(4-ethylphenyl) moiety. Nicotinic acid (pyridine-3-carboxylic acid) derivatives are widely studied for their pharmacological and chemical properties, including roles as enzyme inhibitors, receptor ligands, and intermediates in drug synthesis . This compound is commercially available, with two suppliers identified in the literature, indicating its relevance in pharmaceutical research and development .
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28g/mol |
IUPAC Name |
6-(4-ethylphenyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c1-3-11-4-6-12(7-5-11)14-9-8-13(15(17)18)10(2)16-14/h4-9H,3H2,1-2H3,(H,17,18) |
InChI Key |
IIPSUWYEQCSPMT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Nicotinic Acid Derivatives
Key Structural Differences and Implications :
Analysis :
- Ethyl vs.
- Ester vs. Acid Forms : Ester derivatives (e.g., ethyl nicotinates) are often prodrugs, enhancing absorption before hydrolysis to the active carboxylic acid form .
- Heterocyclic Modifications : Piperazine-substituted derivatives (e.g., 6-(4-ethylpiperazin-1-yl)-5-methylnicotinic acid) may exhibit enhanced binding to amine receptors or enzymes due to the basic nitrogen in piperazine .
Comparison with Imidazolidinone Derivatives
The IM series (e.g., IM-3: 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) shares the 4-ethylphenyl substituent but incorporates an imidazolidinone core instead of pyridine.
Key Differences :
Pyrimidine and Pyridinecarboxylic Acid Analogues
Pyrimidine derivatives (e.g., N-[6-(4-Ethylphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]boronic acid) from feature a six-membered di-azine ring, which may confer greater planarity and DNA/RNA binding capabilities compared to pyridine derivatives. The trifluoromethyl group in these compounds enhances electronegativity and metabolic stability .
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